12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
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Overview
Description
12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the modulation of signaling cascades and the inhibition of key metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropylphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine
- (11aR)-12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine
Uniqueness
What sets 12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C35H35O3PS |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine |
InChI |
InChI=1S/C35H35O3PS/c1-19-15-21(3)29(22(4)16-19)27-9-7-25-11-13-35-14-12-26-8-10-28(30-23(5)17-20(2)18-24(30)6)34(32(26)35)38-39(36,40)37-33(27)31(25)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,40) |
InChI Key |
PYIOQVDUPFUVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C)C)C)OP(=S)(O3)O)C=C2)C |
Origin of Product |
United States |
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